1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid
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Overview
Description
1-(1-Phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibitors, pharmaceuticals, and dyes. This particular compound is characterized by the presence of a phenylethyl group attached to the benzotriazole ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
It’s structurally similar to etomidate , which primarily targets the γ-aminobutyric acid type A (GABA_A) receptor . The GABA_A receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Etomidate acts by binding to a distinct site associated with a Cl^- ionopore at the GABA_A receptor, increasing the duration of time for which the Cl^- ionopore is open . This action enhances the inhibitory effect of GABA, leading to CNS depression .
Biochemical Pathways
Related compounds like 1-phenylethylamine are involved in the shikimate biosynthesis pathway, which allows the synthesis of phenylalanine, a precursor of 1-phenylethyl acetate .
Pharmacokinetics
Etomidate, a structurally similar compound, is known for its rapid onset and short duration of action due to extensive redistribution and rapid metabolism
Result of Action
Based on the action of etomidate, it can be inferred that the compound may induce unconsciousness or anesthesia by enhancing gaba-mediated inhibitory neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.
Introduction of Phenylethyl Group: The phenylethyl group can be introduced via Friedel-Crafts alkylation using phenylethyl chloride and aluminum chloride as a catalyst.
Carboxylation: The final step involves the carboxylation of the benzotriazole ring, which can be achieved using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitro compounds, alkyl halides, Lewis acids as catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or alkylated benzotriazole derivatives.
Scientific Research Applications
1-(1-Phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized as a corrosion inhibitor in metal protection and as a stabilizer in polymer formulations.
Comparison with Similar Compounds
1H-Benzotriazole: Lacks the phenylethyl and carboxylic acid groups, making it less versatile in terms of chemical reactivity and applications.
2-Phenylbenzotriazole: Contains a phenyl group instead of a phenylethyl group, which may affect its binding properties and biological activity.
5-Carboxybenzotriazole: Similar in structure but lacks the phenylethyl group, which can influence its solubility and interaction with biological targets.
Uniqueness: 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid is unique due to the presence of both the phenylethyl and carboxylic acid groups
Properties
IUPAC Name |
1-(1-phenylethyl)benzotriazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10(11-5-3-2-4-6-11)18-14-8-7-12(15(19)20)9-13(14)16-17-18/h2-10H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLPLRJWUFGQNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=C(C=C(C=C3)C(=O)O)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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